molecular formula C21H20N2O2 B4650842 2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine

2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine

Cat. No. B4650842
M. Wt: 332.4 g/mol
InChI Key: ACVIKPMCXOBIBM-UHFFFAOYSA-N
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Description

2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is known to exhibit a wide range of biological activities, making it a promising candidate for the development of novel therapeutic agents.

Scientific Research Applications

2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been evaluated for its antitumor, anti-inflammatory, and anti-angiogenic properties. In pharmacology, it has been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent. In drug discovery, 2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been used as a lead compound for the development of novel therapeutics.

Mechanism of Action

The mechanism of action of 2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis. Additionally, 2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine can inhibit tumor growth and metastasis, reduce inflammation, and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine in lab experiments is its broad range of biological activities. This compound has been shown to exhibit potent antitumor, anti-inflammatory, and neuroprotective effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Another direction is the investigation of the molecular mechanisms underlying the biological activities of this compound, which could lead to the identification of new drug targets. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(allyloxy)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine in preclinical and clinical settings, with the ultimate goal of developing new therapeutics for various diseases.

properties

IUPAC Name

4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-prop-2-enoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-4-13-25-21-22-19(16-7-5-15(2)6-8-16)14-20(23-21)17-9-11-18(24-3)12-10-17/h4-12,14H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVIKPMCXOBIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)OCC=C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-prop-2-enoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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